molecular formula C13H18N2O2 B8138700 (2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone

(2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone

Cat. No.: B8138700
M. Wt: 234.29 g/mol
InChI Key: KLBVNGWDSUVJKZ-PWSUYJOCSA-N
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Description

(2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone is a complex organic compound that features a furan ring substituted with two methyl groups and a hexahydropyrrolo[3,4-b]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with 2,5-dimethylfuran, which undergoes a series of reactions including alkylation, cyclization, and functional group transformations to introduce the hexahydropyrrolo[3,4-b]pyrrole moiety. The final step often involves the formation of the methanone linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The methanone group can be reduced to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the pyrrole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The furan ring and pyrrole moiety can participate in hydrogen bonding, π-π interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A simpler compound with only the furan ring and methyl groups.

    Hexahydropyrrolo[3,4-b]pyrrole: Lacks the furan ring and methanone linkage.

    Furan-3-ylmethanone: Contains the furan ring and methanone group but lacks the pyrrole moiety.

Uniqueness

(2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone is unique due to its combination of a substituted furan ring and a hexahydropyrrolo[3,4-b]pyrrole moiety

Properties

IUPAC Name

[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-8-5-11(9(2)17-8)13(16)15-6-10-3-4-14-12(10)7-15/h5,10,12,14H,3-4,6-7H2,1-2H3/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBVNGWDSUVJKZ-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC3CCNC3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N2C[C@H]3CCN[C@H]3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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